Moxidectin

Description

Properties

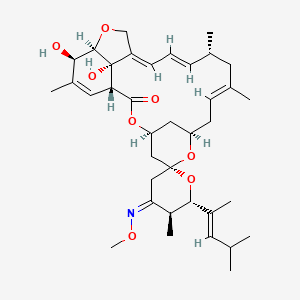

IUPAC Name |

(1R,4S,4'Z,5'S,6R,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-21,24-dihydroxy-4'-methoxyimino-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H53NO8/c1-21(2)14-25(6)33-26(7)31(38-42-8)19-36(46-33)18-29-17-28(45-36)13-12-23(4)15-22(3)10-9-11-27-20-43-34-32(39)24(5)16-30(35(40)44-29)37(27,34)41/h9-12,14,16,21-22,26,28-30,32-34,39,41H,13,15,17-20H2,1-8H3/b10-9+,23-12+,25-14+,27-11+,38-31-/t22-,26-,28+,29-,30-,32+,33+,34+,36-,37+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZBLFMPOMVTDJY-CBYMMZEQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=CCC2CC(CC3(O2)CC(=NOC)C(C(O3)C(=CC(C)C)C)C)OC(=O)C4C=C(C(C5C4(C(=CC=C1)CO5)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]\1C/C(=C/C[C@@H]2C[C@@H](C[C@@]3(O2)C/C(=N/OC)/[C@@H]([C@H](O3)/C(=C/C(C)C)/C)C)OC(=O)[C@@H]4C=C([C@H]([C@@H]5[C@]4(/C(=C/C=C1)/CO5)O)O)C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H53NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00861219 | |

| Record name | Moxidectin, (23Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00861219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

639.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119718-45-5, 113507-06-5 | |

| Record name | Moxidectin, (23Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119718455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Moxidectin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760424 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Moxidectin, (23Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00861219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Moxidectin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MOXIDECTIN, (23Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TYC529328W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Strain Selection and Fermentation Optimization

The CN103127058A patent details a process using Streptomyces cyanogriseus mutants optimized through mutagenesis screening to achieve titers of 4,000 µg/mL in fermentation broth. Critical parameters include:

-

Oxygen mass transfer : Maintained through impeller design adjustments to achieve KLa (volumetric oxygen transfer coefficient) >150 h⁻¹

-

Temperature profile : 30°C during growth phase, shifting to 28°C for production

-

Feed strategy : Gradual glucose feeding to maintain residual concentration <0.5 g/L, preventing catabolite repression

Post-fermentation processing begins with heating the broth to 60°C to denature proteases, followed by diatomaceous earth filtration. The filter cake retains 89.2% of this compound precursors, which undergo methanol extraction (5:1 solvent-to-biomass ratio).

Purification and Crystallization

The crude extract undergoes adsorption on XAD-16 resin, eluted with a methanol/ethyl acetate gradient (70:30 → 90:10 v/v). Key purification metrics:

| Parameter | Value |

|---|---|

| Adsorption capacity | 18 g/L resin |

| Elution volume | 3 BV |

| Purity post-elution | 85% |

Concentration under vacuum to 11,000 µg/mL induces crystallization at 4°C for 48 hours. Centrifugation yields crystals with 92% purity, subsequently dried using a double-cone vacuum dryer (30°C, 10 kPa).

Biocatalytic Oxidation Route

Enzymatic Conversion of LL-F28249-α

The WO2008005381A2 patent discloses a Rhodococcus spp.-mediated oxidation process converting LL-F28249-α to 23-keto-LL-F28249-α with 98% regioselectivity. Reaction conditions:

-

Biocatalyst loading : 15% w/v lyophilized cells

-

pH : 7.2 (50 mM phosphate buffer)

-

Temperature : 35°C

-

Reaction time : 72 hours

This method eliminates dichloroacetic acid and other corrosive catalysts traditionally used in chemical oxidation, reducing hazardous waste generation by 40%.

Oximation and Final Processing

The 23-keto intermediate undergoes methoxylamine treatment under acidic conditions (pH 4.5, 50°C) to form this compound. Critical control points:

-

Stoichiometry : 1.2:1 methoxylamine:ketone molar ratio

-

Impurity profile : <0.5% unreacted ketone, <0.3% N-oxide byproducts

Final purification via preparative HPLC (C18 column, acetonitrile/water 65:35) achieves 99.5% purity, surpassing BP6.0 standards.

Comparative Analysis of Production Methods

| Parameter | Fermentation-Extraction | Biocatalytic |

|---|---|---|

| Total Yield | 70% | 82% |

| Purity | 92% | 99.5% |

| Steps | 9 | 5 |

| Solvent Consumption | 12 L/kg product | 8 L/kg product |

| Energy Input | 850 kWh/kg | 520 kWh/kg |

The biocatalytic method demonstrates clear advantages in yield and sustainability but requires specialized bioreactor infrastructure. The fermentation route remains prevalent in facilities with existing microbial fermentation capabilities.

Quality Control and Regulatory Compliance

Both methods produce material meeting European Pharmacopoeia specifications:

-

Moisture : ≤1.3% (Karl Fischer titration)

-

Sulfated ash : ≤0.2% (gravimetric analysis)

-

Heavy metals : ≤20 ppm Pb (ICP-MS)

-

Related substances : ≤7.0% total (HPLC-UV at 245 nm)

Stability studies indicate 24-month shelf life at 25°C/60% RH when packaged in double polyethylene bags within fiber drums .

Chemical Reactions Analysis

Types of Reactions

Moxidectin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Various nucleophiles and electrophiles are used to introduce different functional groups.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties and applications .

Scientific Research Applications

Treatment of Onchocerciasis

Moxidectin has been primarily developed for the treatment of onchocerciasis, also known as river blindness. Research initiated in the late 1990s demonstrated that this compound is more effective than ivermectin in reducing parasite transmission. Clinical trials have shown that this compound can be safely administered in mass drug administration strategies, which is crucial for controlling this disease in endemic regions.

Clinical Trials

- Phase 1 and 2 Studies : Initial studies confirmed the safety and tolerability of this compound in healthy volunteers and patients infected with Onchocerca volvulus .

- Phase 3 Studies : Conducted in Liberia, the Democratic Republic of the Congo, and Ghana showed that this compound significantly reduced microfilarial loads compared to placebo .

Efficacy Against Strongyloidiasis

This compound has shown promising results in treating strongyloidiasis, an infection caused by Strongyloides stercoralis. A study involving ascending doses of this compound indicated a high cure rate, with doses as low as 2 mg achieving a predicted cure rate of 75% . The efficacy increased with higher doses, reaching up to 88% at 10 mg.

Study Findings

- Trial Details : In a trial with 223 participants, this compound demonstrated a significant improvement over placebo, with no serious adverse events reported .

Potential Use Against Scabies

Recent research highlights this compound's potential as a single-dose treatment for scabies, outperforming traditional two-dose ivermectin regimens. A preclinical study indicated that this compound's pharmacokinetic profile allows for effective treatment with fewer doses .

Veterinary Applications

This compound is widely used in veterinary medicine to treat various parasitic infections in animals, including heartworm and intestinal nematodes. Its long half-life allows for monthly dosing, making it a practical choice for heartworm prevention in dogs.

Veterinary Studies

- This compound has been shown to effectively control Dirofilaria immitis in dogs and provide residual activity against Haemonchus contortus in sheep .

Toxicity and Safety Profiles

While this compound is generally well-tolerated, some studies have reported toxicity in animal models. For example, topical application in mice led to neurological symptoms and mortality at certain dosages . Understanding these toxicological effects is crucial for ensuring safe use.

Case Study Overview

- A controlled study indicated that specific strains of mice developed clinical signs after this compound application, highlighting the need for careful dosage management .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties, including a long elimination half-life and high lipophilicity. These characteristics contribute to its effectiveness against various parasites while minimizing the frequency of dosing required .

Mechanism of Action

Moxidectin exerts its effects by selectively binding to the glutamate-gated chloride ion channels and gamma-aminobutyric acid (GABA) receptors in the nervous system of parasites. This binding increases the permeability of the cell membrane to chloride ions, leading to hyperpolarization and paralysis of the parasite. The affected parasites are then unable to move, feed, or reproduce, ultimately leading to their death .

Comparison with Similar Compounds

Moxidectin is often compared to other macrocyclic lactones such as ivermectin, doramectin, and abamectin. While all these compounds share a similar mechanism of action, this compound has several unique features:

Higher Lipophilicity: This compound has a higher lipophilicity compared to ivermectin, which results in a longer residence time in the body and prolonged efficacy.

Structural Differences: This compound lacks a disaccharide moiety at carbon 13 and has a unique methoxime moiety at carbon 23, which distinguishes it from other macrocyclic lactones.

List of Similar Compounds

- Ivermectin

- Doramectin

- Abamectin

- Milbemycin oxime

Biological Activity

Moxidectin is a macrocyclic lactone that has gained attention for its efficacy in treating onchocerciasis (river blindness) and lymphatic filariasis (LF). Originally developed as an antiparasitic agent, this compound exhibits a broad spectrum of biological activity against various nematodes and arthropods. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical trials, safety profile, and potential applications in treating other diseases.

This compound operates through several mechanisms similar to those of ivermectin, another macrocyclic lactone. The primary modes of action include:

- Neurotoxicity to Parasites : this compound binds to glutamate-gated chloride channels (GluCl) and gamma-aminobutyric acid (GABA) receptors in nematodes, leading to paralysis and death of the parasites.

- Microfilaricidal Activity : It effectively reduces microfilarial loads in infected individuals, which is crucial for controlling transmission.

- Permanent Sterilizing Effect : this compound has been shown to cause a significant reduction in the reproductive capacity of adult female worms, leading to a long-term decrease in microfilarial production .

Onchocerciasis Treatment

This compound was approved by the FDA in 2018 for the treatment of onchocerciasis. A Phase III trial demonstrated its superiority over ivermectin in achieving complete clearance of microfilariae. The study involved multiple sites across Africa and reported significant reductions in microfilarial density post-treatment .

In a comparative study between this compound (8 mg) and ivermectin (200 µg/kg), this compound achieved higher rates of microfilarial clearance at 12 months post-treatment. The results are summarized in Table 1.

| Treatment | Microfilarial Clearance Rate (%) | Timeframe |

|---|---|---|

| This compound (8 mg) | 78 | 12 months |

| Ivermectin (200 µg/kg) | 65 | 12 months |

Table 1: Comparative Efficacy of this compound vs. Ivermectin in Onchocerciasis Treatment

Lymphatic Filariasis

Recent studies have explored the use of this compound in combination with albendazole for treating lymphatic filariasis. A randomized trial showed that this combination therapy is effective and well-tolerated, with comparable efficacy to standard treatments .

Safety Profile

This compound has demonstrated a favorable safety profile across various studies. In trials comparing this compound with ivermectin, adverse events were generally mild and transient. For instance, a study reported fewer serious adverse events associated with this compound compared to ivermectin, highlighting its tolerability .

Adverse Events Comparison

| Adverse Event Type | This compound Group (%) | Ivermectin Group (%) |

|---|---|---|

| Any Adverse Event | 14 | 38 |

| Grade 2 Adverse Events | 5 | 39 |

Table 2: Adverse Events Associated with this compound vs. Ivermectin

Potential Applications Beyond Onchocerciasis

Emerging research indicates that this compound may have antiviral properties as well. Studies have shown that both this compound and ivermectin inhibit SARS-CoV-2 replication in vitro, suggesting potential applications beyond antiparasitic treatment . This opens avenues for further research into its efficacy against viral infections.

Case Studies

- Côte d’Ivoire Study : A randomized trial involving adults with Wuchereria bancrofti microfilaremia evaluated the safety and efficacy of this compound combined with albendazole. Results indicated significant reductions in microfilaremia levels without serious adverse effects .

- Tanzania Study : A clinical trial assessed the combination of this compound and albendazole against Trichuris trichiura infections among adolescents. The findings supported the non-inferiority of this combination compared to standard treatments .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for assessing moxidectin’s efficacy against Trichuris trichiura and Strongyloides stercoralis in clinical trials?

- Methodological Answer : Use systematic reviews adhering to PRISMA guidelines, as demonstrated in studies analyzing this compound’s anthelmintic activity. Key steps include:

- Database searches (e.g., Medline, Cochrane Library) using terms like "this compound [Title/Abstract]" .

- Inclusion criteria limited to full-text English articles post-2012 for clinical relevance.

- Primary outcome measures should focus on cure rates, with secondary outcomes evaluating efficacy and safety profiles.

- Data Consideration : Prioritize studies comparing this compound with ivermectin to contextualize relative potency .

Q. How should pharmacokinetic (PK) parameters for this compound be analyzed in human trials?

- Methodological Answer :

- Conduct single-ascending-dose studies with pharmacokinetic sampling over extended periods (e.g., 20–40 days) due to this compound’s long half-life .

- Use non-compartmental analysis to calculate AUC, Cmax, and elimination half-life. Reference PK data from healthy volunteers (Table 1: Dose = 8 mg, T½ = 20–40 days) .

- Include compartments like skin, lymph nodes, and breast milk for tissue penetration studies, though existing data gaps require novel experimental designs .

Q. What are the standard protocols for validating this compound’s purity and identity in synthetic chemistry research?

- Methodological Answer :

- For new compounds, provide nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and HPLC purity data (>95%).

- For known compounds, cite literature confirming identity (e.g., veterinary formulations) and include batch-specific certificates of analysis .

- Ensure experimental sections in manuscripts detail synthesis steps, with excess data relegated to supplementary materials .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s concentration-dependent effects on non-target organisms (e.g., plants)?

- Methodological Answer :

- Design dose-response experiments with multiple concentrations (e.g., high vs. low) to assess variables like seedling emergence and growth metrics.

- Reference findings from ecological studies: High concentrations reduce seedling emergence by 27.1%, while low concentrations increase emergence by up to 68.8% .

- Use statistical models (ANOVA) to differentiate treatment effects and control for confounding variables (e.g., soil composition, temperature) .

Q. What strategies mitigate risks of Mazzotti reactions during this compound trials for onchocerciasis?

- Methodological Answer :

- Adopt participant-safety-driven designs with extended follow-up periods (≥1.5 years) to monitor acute inflammatory responses .

- Compare this compound with ivermectin controls to quantify adverse event frequencies.

- Use graded dosing (e.g., 2–36 mg) to identify thresholds for severe reactions, leveraging pharmacokinetic data to optimize safety .

Q. How can PICO/FINER frameworks improve the formulation of research questions for this compound studies?

- Methodological Answer :

- Apply PICO : Population (e.g., children aged 4+), Intervention (this compound 8 mg), Comparison (ivermectin), Outcome (microfilarial load reduction).

- Evaluate feasibility using FINER criteria : Ensure trials are novel (e.g., pediatric onchocerciasis), ethical (WHO collaboration), and relevant (inclusion in Essential Medicines List) .

- Example: "In children aged 4–12 years (P), does this compound (I) compared to ivermectin (C) reduce skin microfilariae (O) with fewer adverse events (E)?" .

Q. What experimental designs address this compound’s potential macrofilaricidal effects in Onchocerca volvulus?

- Methodological Answer :

- Use in vivo models (e.g., O. ochengi in cattle) to assess adult worm sterilization or mortality post-repeated dosing.

- Combine histopathology with PCR to quantify parasite DNA in nodules.

- Reference veterinary data showing embryostatic effects after single doses and macrofilaricidal trends in dogs infected with Brugia pahangi .

Data Contradiction Analysis

- Example : Conflicting results on this compound’s environmental impact (stimulatory vs. inhibitory effects on plants).

- Resolution : Conduct meta-analyses to identify moderating variables (e.g., formulation type, exposure duration). For instance, prolonged contact with formulated this compound reduces plant dry weight by 20% despite initial emergence benefits .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.